ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate, commonly known as UV-327, is a chemical compound that belongs to the class of benzotriazole derivatives. It is a highly efficient ultraviolet (UV) absorber that is widely used in the fields of polymer chemistry, coatings, and plastics. The compound has gained immense popularity due to its excellent photostability, low volatility, and high solubility in organic solvents.
Mechanism of Action
The mechanism of action of ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 involves the absorption of ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate radiation in the range of 290-400 nm. The compound absorbs the energy of the ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate radiation and dissipates it as heat, thereby preventing the degradation of the polymer or coating. ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 acts as a free radical scavenger and inhibits the formation of reactive intermediates that can cause chain scission or crosslinking.
Biochemical and Physiological Effects:
ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 has no significant biochemical or physiological effects in humans or animals. It is not absorbed through the skin or the gastrointestinal tract and is rapidly eliminated from the body. However, it is important to note that ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 is a potential environmental pollutant and can accumulate in aquatic organisms.
Advantages and Limitations for Lab Experiments
Ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 has several advantages as a ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate absorber in lab experiments. It is highly efficient, stable, and compatible with a wide range of polymers, coatings, and plastics. It is also easy to handle and store. However, ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 has some limitations as well. It is expensive compared to other ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate absorbers, and its use may lead to the formation of yellowing or discoloration in some applications.
Future Directions
There are several future directions for the research and development of ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327. One direction is to improve the efficiency and stability of the compound by modifying its chemical structure. Another direction is to explore its potential applications in the fields of cosmetics, pharmaceuticals, and agriculture. Additionally, there is a need to study the environmental impact of ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 and develop strategies to mitigate its potential harm.
Synthesis Methods
The synthesis of ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 involves the reaction of 5-amino-1H-benzotriazole with ethyl cyclohexanecarboxylate in the presence of a catalyst such as triethylamine. The reaction mixture is heated under reflux for several hours, after which the product is obtained by filtration and recrystallization. The overall yield of the reaction is around 70-80%.
Scientific Research Applications
Ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 has been extensively studied for its ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate absorption properties and its potential applications in various fields. In polymer chemistry, it is used as a stabilizer for polyolefins, polyesters, and polyamides. In coatings, it is used as a ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate absorber for automotive coatings, wood coatings, and industrial coatings. In plastics, it is used as a ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate stabilizer for PVC, polystyrene, and polycarbonate.
properties
Product Name |
ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate |
---|---|
Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
ethyl 1-cyclohexylbenzotriazole-5-carboxylate |
InChI |
InChI=1S/C15H19N3O2/c1-2-20-15(19)11-8-9-14-13(10-11)16-17-18(14)12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3 |
InChI Key |
HVOPRTWHBSIBGI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=N2)C3CCCCC3 |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=N2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.